Cas no 887595-92-8 (3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester)
3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester
- 1-(4-Amino-phenyl)-azetidine-3-carboxylic acid methyl ester
- Methyl 1-(4-aminophenyl)azetidine-3-carboxylate
- DTXSID90695065
- SB51291
- A1-25918
- Methyl1-(4-aminophenyl)azetidine-3-carboxylate
- A861468
- 887595-92-8
- SCHEMBL3713571
- DB-114595
-
- MDL: MFCD07787206
- Inchi: 1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-9(12)3-5-10/h2-5,8H,6-7,12H2,1H3
- InChI Key: DDGWKLRKBZGPLK-UHFFFAOYSA-N
- SMILES: O(C)C(C1CN(C2C=CC(=CC=2)N)C1)=O
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 55.6Ų
3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200203-1g |
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95% | 1g |
$659 | 2021-06-09 | |
| Chemenu | CM200203-1g |
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887595-92-8 | 95% | 1g |
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| Alichem | A019117643-1g |
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$596.40 | 2023-08-31 | |
| A2B Chem LLC | AC03294-2.5g |
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95% | 2.5g |
$1203.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC451-100mg |
methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95% | 100mg |
¥972.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC451-250mg |
methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95% | 250mg |
¥1296.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC451-500mg |
methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95% | 500mg |
¥2160.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC451-1g |
methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95% | 1g |
¥3240.0 | 2024-04-16 | |
| Ambeed | A262622-1g |
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate |
887595-92-8 | 95+% | 1g |
$579.0 | 2025-04-15 |
3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester Suppliers
3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester
3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester (CAS No. 887595-92-8): A Comprehensive Overview
3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester, identified by its CAS number 887595-92-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the azetidine family, which is characterized by a five-membered heterocyclic ring containing two carbon atoms and one nitrogen atom. The presence of a carboxylic acid ester group and an amino-substituted phenyl ring makes this molecule particularly intriguing for various applications in medicinal chemistry and drug development.
The structural features of 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester contribute to its unique chemical properties. The azetidine ring imparts flexibility and reactivity, while the ester functionality allows for further derivatization and modification. The 4-aminophenyl group introduces a basic nitrogen, enhancing the compound's potential as a pharmacophore in the design of bioactive molecules.
In recent years, there has been growing interest in azetidine derivatives due to their potential therapeutic applications. Studies have highlighted the role of azetidine-based compounds in various biological processes, including enzyme inhibition and receptor binding. The specific substitution pattern in 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the azetidine core with the 4-aminophenyl moiety provides multiple sites for interaction with biological targets. This dual functionality has been exploited in the development of novel compounds targeting neurological disorders, infectious diseases, and inflammatory conditions. Recent research has demonstrated the efficacy of azetidine derivatives in preclinical models, suggesting their potential as lead compounds for future therapeutic agents.
The synthesis of 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the azetidine ring through cyclization reactions. Subsequent steps involve introducing the carboxylic acid ester group and the 4-aminophenyl substituent. Advanced synthetic techniques, such as transition metal-catalyzed reactions and enzymatic modifications, have been employed to improve efficiency and selectivity.
The pharmacological properties of this compound have been extensively studied in vitro and in vivo. Initial studies have revealed its ability to interact with various enzymes and receptors, suggesting multiple mechanisms of action. For instance, it has been shown to inhibit certain enzymes involved in inflammation and oxidative stress, which are key factors in many chronic diseases. Additionally, its interaction with neurological receptors has opened up avenues for research into potential treatments for neurodegenerative disorders.
The chemical stability and solubility profile of 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester are also critical factors to consider in its application. Studies have demonstrated that this compound exhibits good stability under various storage conditions but may require specific solvents for optimal solubility. This information is crucial for formulating effective drug delivery systems and ensuring long-term stability during storage and transportation.
In conclusion, 3-Azetidinecarboxylicacid, 1-(4-aminophenyl)-, methyl ester (CAS No. 887595-92-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in advancing drug discovery efforts.
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